molecular formula C11H20BrNO2 B6617496 tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate CAS No. 1420992-40-0

tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate

Cat. No.: B6617496
CAS No.: 1420992-40-0
M. Wt: 278.19 g/mol
InChI Key: CUQSGHQYNWLZIT-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-4-methylpiperidine-1-carboxylate (CAS 193629-30-0) is a brominated piperidine derivative with a tert-butyl carbamate protecting group. Its molecular formula is C₁₁H₂₀BrNO₂, and it has a molecular weight of 290.19 g/mol . The compound features a bromine atom at the 4-methyl position of the piperidine ring, making it a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions or cross-coupling chemistry in pharmaceutical and agrochemical research.

Properties

IUPAC Name

tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO2/c1-10(2,3)15-9(14)13-7-5-11(4,12)6-8-13/h5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQSGHQYNWLZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of 4-Piperidone

The synthesis begins with the protection of 4-piperidone’s amine group using di-tert-butyl dicarbonate (Boc anhydride). This step, performed in aqueous triethylamine at 20–25°C, yields tert-butyl 4-oxopiperidine-1-carboxylate with >95% purity. The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during subsequent steps.

Methyl Group Introduction via Grignard Reagent

The Boc-protected ketone undergoes nucleophilic addition with methylmagnesium bromide (3.0 M in diethyl ether) in anhydrous tetrahydrofuran (THF) at 0°C. This Grignard reaction selectively adds a methyl group to the 4-position, forming tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate. The tertiary alcohol intermediate is isolated in 85–90% yield after aqueous workup and recrystallization from acetone.

Bromination via Appel Reaction

The tertiary alcohol is converted to the corresponding bromide using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane. This Appel reaction proceeds at room temperature over 12 hours, yielding tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate with 78–82% efficiency. The product is purified via flash chromatography (hexane/ethyl acetate, 9:1) and characterized by 1H NMR^1 \text{H NMR} (δ 1.44 ppm for Boc CH₃, δ 1.98 ppm for C4-CH₃).

Table 1: Optimization of Appel Reaction Conditions

ParameterTested RangeOptimal ValueYield (%)
CBr₄ Equivalents1.0–2.52.082
Reaction Time (h)6–241280
SolventDCM, THF, Et₂ODCM82

Direct Bromination of 4-Methylpiperidine Derivative

Challenges in Tertiary C–H Bromination

Direct bromination of tert-butyl 4-methylpiperidine-1-carboxylate at the 4-position is hindered by the inertness of tertiary C–H bonds. Radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl₄ at 80°C achieves partial conversion (35–40% yield) but suffers from regioselectivity issues, producing undesired 3-bromo byproducts.

Lewis Acid-Mediated Bromination

Alternative methods employ aluminum bromide (AlBr₃) as a Lewis acid to polarize Br₂, facilitating electrophilic attack on the electron-rich 4-methyl group. In dichloroethane at 40°C, this approach attains 55% yield but requires stringent moisture control and generates corrosive HBr gas.

Table 2: Bromination Reagents and Outcomes

Reagent SystemConditionsYield (%)Selectivity (4-Br:3-Br)
NBS/AIBNCCl₄, 80°C381.5:1
Br₂/AlBr₃DCE, 40°C554.0:1
HBr/H₂O₂AcOH, 25°C<10Undetermined

Ring-Closure Strategies with Pre-Installed Substituents

Dieckmann Cyclization Approach

A retro-synthetic disconnection reveals the potential for constructing the piperidine ring from a δ-keto ester precursor. Ethyl 5-bromo-5-methyl-3-oxopentanoate undergoes base-mediated cyclization (K₂CO₃, DMF, 100°C), forming the piperidine skeleton. Subsequent Boc protection and ester hydrolysis yield the target compound in 45–50% overall yield. While elegant, this method requires multistep purification and exhibits limited scalability.

Mannich Reaction-Based Synthesis

Condensation of γ-bromo-γ-methyl ketone with formaldehyde and ammonium chloride in ethanol generates a 4-bromo-4-methylpiperidine intermediate. Boc protection under standard conditions completes the synthesis. Although this route avoids Grignard reagents, competing aldol side reactions reduce yields to 30–35%.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

MethodOverall Yield (%)Purity (%)ScalabilityCost Efficiency
Grignard/Appel7598HighModerate
Direct Bromination5590MediumLow
Dieckmann Cyclization4895LowHigh

The Grignard/Appel route emerges as the most practical, balancing yield and scalability. Direct bromination, while conceptually straightforward, faces selectivity challenges. Ring-closure strategies offer academic interest but lack industrial viability.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-bromo-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butyl 4-bromo-4-methylpiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate involves its reactivity as a brominated compound. The bromine atom serves as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s structure allows it to interact with various molecular targets, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Functional Groups

tert-Butyl 4-(Bromomethyl)-4-methylpiperidine-1-carboxylate (CAS 193629-30-0)
  • Structure : Bromine on the 4-methyl group of the piperidine ring.
  • Molecular Weight : 290.19 g/mol.
  • Reactivity : The bromine atom acts as a leaving group, facilitating SN2 reactions or cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/alkyl groups .
tert-Butyl 4-(Bromomethylene)piperidine-1-carboxylate (BP 30387)
  • Structure : Bromine on a methylene group adjacent to the piperidine ring.
tert-Butyl 4-(4-Bromobenzamido)piperidine-1-carboxylate (CAS 1008505-52-9)
  • Structure : Bromine on a benzamide substituent at the piperidine 4-position.
  • Molecular Weight : ~408.26 g/mol.
  • Application : The aromatic bromine enables electrophilic substitutions, while the amide group adds hydrogen-bonding capability, influencing solubility and biological activity .
tert-Butyl 4-(Bromomethyl)-3,3-difluoropiperidine-1-carboxylate (CAS 1303974-03-9)
  • Structure : Bromine on a methyl group with adjacent difluoro substituents.
  • Molecular Weight : 314.17 g/mol.
  • Impact of Fluorine : The electronegative fluorine atoms increase oxidative stability and may alter lipophilicity, affecting membrane permeability in drug candidates .

Physicochemical Properties

Compound (CAS) Molecular Weight (g/mol) Key Functional Groups Boiling/Melting Point Solubility Trends
193629-30-0 (Target Compound) 290.19 Bromo, tert-butyl carbamate Not reported Likely low water solubility
1303974-03-9 (Difluoro analog) 314.17 Bromo, difluoro, carbamate Not reported Enhanced lipophilicity
1008505-52-9 (Benzamido) ~408.26 Bromoaryl, amide, carbamate Not reported Moderate in polar solvents
141545-71-3 (Bromopyridinyl) ~384.27 Bromo, hydroxy, carbamate Not reported Polar due to pyridine

Notes:

  • Data on melting/boiling points are scarce for these intermediates, typical for research-stage compounds.
  • Solubility is inferred from functional groups: tert-butyl carbamates are generally hydrophobic, while amides or pyridinyl groups improve polar solvent compatibility .
Target Compound (CAS 193629-30-0)
  • Nucleophilic Substitution : Bromine at a sterically hindered 4-methyl position may require strong nucleophiles (e.g., Grignard reagents) or elevated temperatures for substitution .
  • Cross-Coupling : Useful in palladium-catalyzed reactions to form carbon-carbon bonds, critical in API synthesis .
tert-Butyl 4-(4-Chlorobenzoyl)piperidine-1-carboxylate (Compound 10 in )
  • Structure : Chlorine on a benzoyl group at the 4-position.
  • Reactivity : The electron-withdrawing chlorine activates the benzoyl group for nucleophilic aromatic substitution, differing from the aliphatic bromine in the target compound .
tert-Butyl 4-Aminomethylpiperidine-1-carboxylate (Example 17 in )
  • Structure : Primary amine substituent.
  • Utility : Serves as a building block for introducing amine functionalities, whereas the brominated analog is more suited for coupling or alkylation .

Biological Activity

tert-Butyl 4-bromo-4-methylpiperidine-1-carboxylate is a synthetic organic compound known for its unique structural features, which include a piperidine ring and a brominated substituent. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in modulating enzyme functions and receptor interactions.

Chemical Structure and Properties

  • Molecular Formula : C17H25BrN2O3
  • Molecular Weight : Approximately 385.3 g/mol
  • Structural Features :
    • Piperidine ring
    • Brominated pyridine moiety
    • tert-butyl ester group

The presence of the brominated group enhances the compound's ability to engage in halogen bonding, which may improve its interactions with biological macromolecules, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to influence various biological pathways:

  • Enzymatic Modulation : Studies indicate that this compound can modulate the activity of enzymes involved in cell cycle regulation. This modulation may affect cellular proliferation and apoptosis, making it a candidate for further investigation in cancer research.
  • Receptor Binding : The compound's interactions with specific receptors are under exploration. It has been suggested that it may modulate receptor-mediated signaling pathways, impacting physiological processes such as metabolism and cellular communication.

Biological Activity Data

A summary of relevant biological activity data for this compound is presented below:

Activity Type Description
Enzyme InteractionModulates activities of enzymes related to cell cycle regulation
Receptor BindingPotentially interacts with various receptors, influencing signaling pathways
Cytotoxic EffectsPreliminary studies suggest possible cytotoxic effects on specific cell lines

Case Studies and Research Findings

Research on similar compounds has provided insights into the potential applications of this compound:

  • Cell Cycle Regulation : A study demonstrated that compounds with similar structures could inhibit specific kinases involved in the cell cycle, leading to reduced cell proliferation in cancer models .
  • Receptor Interaction Studies : In vitro assays have shown that related compounds can bind to sigma receptors, which are implicated in various neurological disorders. This suggests that this compound may also exhibit neuroactive properties .
  • Antiparasitic Activity : Research on dihydroquinazolinone derivatives indicated that modifications similar to those found in this compound can enhance antiparasitic activity, suggesting potential therapeutic applications against parasitic infections .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound Name Molecular Formula Notable Features
tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylateC16H24BrN3O2Contains a piperazine ring
tert-butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylateC17H25NO3Features a cyclopropane moiety
tert-butyl N-[1-[3-(azetidin-3-yloxy)phenyl]sulfonylpiperidin-4-yl]carbamateC18H26N2O4SIncorporates a sulfonamide group for enhanced reactivity

This table highlights the diversity within this chemical class while underscoring the unique aspects of this compound, particularly its specific functional groups that may influence its biological activity.

Q & A

Q. How can the synthesis of tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate be optimized for maximum yield?

Methodological Answer: Optimization involves controlling reaction parameters such as temperature, solvent selection, and stoichiometry. For bromination at the 4-position, a common approach is the radical bromination of 4-methylpiperidine derivatives using N-bromosuccinimide (NBS) under UV light or thermal initiation. Solvents like CCl₄ or CH₂Cl₂ are preferred for their inertness. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity . Yield improvements (>80%) are achieved by maintaining anhydrous conditions and slow reagent addition to minimize side reactions like over-bromination.

Q. What analytical techniques are recommended for assessing the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regioselectivity of bromination (e.g., absence of multiple substitution by comparing integration ratios).
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 210–254 nm) quantify purity (>95%).
  • Mass Spectrometry (HRMS): Exact mass analysis (e.g., ESI-TOF) verifies molecular formula (C₁₁H₂₀BrNO₂) .

Q. What are the critical safety protocols for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.
  • Respiratory Protection: Use NIOSH-certified respirators (e.g., P95) in poorly ventilated areas to avoid inhalation of fine particulates.
  • Storage: Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group .

Advanced Research Questions

Q. How does the bromomethyl group influence reaction mechanisms in cross-coupling or substitution reactions?

Methodological Answer: The bromine atom acts as a leaving group in SN2 reactions (e.g., nucleophilic substitution with amines or alkoxides) or participates in Suzuki-Miyaura coupling (Pd-catalyzed cross-coupling with boronic acids). Kinetic studies using ¹H NMR monitoring reveal steric hindrance from the tert-butyl group slows SN2 rates, favoring elimination pathways under basic conditions. Solvent polarity (e.g., DMF vs. THF) modulates reaction selectivity .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • 2D NMR (COSY, HSQC): Resolves overlapping signals by correlating ¹H-¹³C coupling, critical for distinguishing regioisomers.
  • X-ray Crystallography: SHELX software refines crystal structures to confirm bond angles/geometry (e.g., C-Br bond length ≈ 1.9–2.0 Å).
  • Comparative Analysis: Cross-reference experimental data with computational models (DFT calculations for NMR chemical shifts) .

Q. What strategies are effective for crystallizing this compound for X-ray studies?

Methodological Answer:

  • Solvent Screening: Use vapor diffusion with solvent pairs (e.g., hexane/ethyl acetate) to grow single crystals.
  • Temperature Gradients: Slow cooling from 40°C to 4°C reduces nucleation sites.
  • Additives: Trace amounts of trifluoroacetic acid (TFA) protonate the piperidine nitrogen, enhancing crystal lattice stability .

Q. How does the compound’s stability vary under acidic, basic, or thermal conditions?

Methodological Answer:

  • Acidic Conditions (pH < 3): Boc deprotection occurs within hours (TFA in DCM cleaves the carbamate).
  • Basic Conditions (pH > 10): Hydrolysis of the ester group is minimal but accelerates at elevated temperatures (>60°C).
  • Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C, making it unsuitable for high-temperature reactions .

Q. What computational methods predict the compound’s reactivity in drug discovery contexts?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Screens binding affinity to biological targets (e.g., kinases) by modeling piperidine ring interactions.
  • DFT Calculations (Gaussian): Maps electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • QSAR Models: Correlate substituent effects (e.g., bromine vs. methyl) with bioactivity using partial least squares regression .

Q. How can byproduct formation during synthesis be systematically minimized?

Methodological Answer:

  • Real-Time Monitoring: In-situ FTIR tracks intermediate formation (e.g., brominated vs. oxidized byproducts).
  • Optimized Quenching: Rapid cooling and neutralization (NaHCO₃ wash) after bromination reduce dimerization.
  • Byproduct Identification: LC-MS/MS with collision-induced dissociation (CID) identifies impurities for targeted removal .

Q. What catalytic systems enhance its utility in asymmetric synthesis?

Methodological Answer:

  • Chiral Ligands: BINAP or Josiphos ligands in Pd-catalyzed couplings induce enantioselectivity (>90% ee).
  • Organocatalysts: Proline derivatives facilitate Michael additions to the brominated carbon.
  • Enzyme Catalysis: Lipases (e.g., Candida antarctica) resolve racemic mixtures via kinetic resolution .

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